Home > Products > Screening Compounds P139894 > (2-Acetylphenoxy)butanoic acid
(2-Acetylphenoxy)butanoic acid -

(2-Acetylphenoxy)butanoic acid

Catalog Number: EVT-8536995
CAS Number:
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2-Acetylphenoxy)butanoic acid is a chemical compound that has garnered attention in the field of medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs). This compound serves as a linker in ADC formulations, which are designed to deliver cytotoxic agents specifically to cancer cells while minimizing systemic toxicity. The structure of (2-Acetylphenoxy)butanoic acid allows for effective conjugation to antibodies, enhancing the therapeutic efficacy of the resulting compounds.

Source and Classification

(2-Acetylphenoxy)butanoic acid is classified as an aromatic compound due to its phenolic structure. It belongs to a group of compounds known for their potential applications in pharmaceuticals, particularly in targeted cancer therapies. The synthesis and application of this compound have been documented in various scientific literature, highlighting its role as an effective linker in ADCs and other therapeutic agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of (2-Acetylphenoxy)butanoic acid typically involves several steps, including the acylation of phenol derivatives and subsequent reactions to form the desired butanoic acid structure. One common method includes:

  1. Starting Materials: The synthesis often begins with 2-acetylphenol, which is reacted with butyric acid or its derivatives.
  2. Reagents: Common reagents include acidic catalysts such as sulfuric acid or Lewis acids to facilitate the acylation reaction.
  3. Reaction Conditions: The reaction is usually performed under reflux conditions to ensure complete conversion, followed by purification steps such as recrystallization or chromatography to isolate the product .

Technical details regarding yields and purity can vary depending on the specific conditions used, but high-purity products are essential for subsequent applications in drug development.

Molecular Structure Analysis

Structure and Data

The molecular structure of (2-Acetylphenoxy)butanoic acid can be represented as follows:

  • Molecular Formula: C12_{12}H14_{14}O3_{3}
  • Molecular Weight: Approximately 218.24 g/mol
  • Structural Features:
    • A phenolic ring substituted with an acetyl group at the 2-position.
    • A butanoic acid moiety linked through an ether bond.

The compound's structure enables it to participate in various chemical reactions, making it suitable for use as a linker in ADCs .

Chemical Reactions Analysis

Reactions and Technical Details

(2-Acetylphenoxy)butanoic acid can undergo several chemical reactions relevant to its applications:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful for modifying solubility and reactivity.
  2. Hydrolysis: Under acidic or basic conditions, the ester linkages can be hydrolyzed, releasing the active drug payload from an ADC.
  3. Conjugation Reactions: The phenolic hydroxyl group can be utilized for nucleophilic substitution reactions with electrophilic groups on antibodies or other biomolecules, facilitating the formation of stable conjugates .

These reactions are crucial for developing effective ADCs that target specific cancer cells while minimizing off-target effects.

Mechanism of Action

Process and Data

The mechanism of action of (2-Acetylphenoxy)butanoic acid in ADCs involves several key steps:

  1. Targeting: The ADC binds specifically to antigens expressed on cancer cells through the antibody component.
  2. Internalization: Upon binding, the ADC may be internalized by endocytosis, although some studies suggest that it can also exert effects extracellularly due to linker cleavage.
  3. Release of Cytotoxic Agent: In the acidic environment of tumor tissues or within endosomes, the linker (including (2-Acetylphenoxy)butanoic acid) undergoes cleavage, releasing the cytotoxic agent directly into the cancer cell or surrounding tissue.
  4. Cell Death Induction: The released cytotoxic agent then induces apoptosis or necrosis in targeted cancer cells .

This mechanism highlights the importance of linker stability and cleavage properties in determining the efficacy of ADCs.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.
  • Melting Point: Information regarding melting point is often critical for characterizing purity but may vary based on synthesis methods.
  • Stability: Stability under various pH conditions is crucial for its application in drug delivery systems; it exhibits intermediate stability with half-lives ranging from 10 to 65 hours in serum environments .

These properties are essential for assessing its suitability as a pharmaceutical agent.

Applications

Scientific Uses

(2-Acetylphenoxy)butanoic acid has significant applications in:

  1. Antibody-Drug Conjugates: As a linker that connects cytotoxic drugs with monoclonal antibodies, enhancing targeted therapy against cancers.
  2. Research Tools: Used in studies investigating drug delivery mechanisms and the development of novel therapeutic agents.
  3. Pharmaceutical Development: Its properties make it a candidate for further modifications aimed at improving drug efficacy and safety profiles .
Synthetic Methodologies and Optimization

Chemoenzymatic Strategies for Phenoxyalkanoic Acid Derivatives

Chemoenzymatic synthesis merges chemical precision with enzymatic regioselectivity, ideal for complex molecules like (2-acetylphenoxy)butanoic acid. Key approaches include:

  • Core Synthesis via Williamson Etherification: The foundational route involves nucleophilic substitution between ortho-hydroxyacetophenone and ethyl 4-bromobutyrate under basic conditions (K₂CO₃/DMF), yielding ethyl 4-(2-acetylphenoxy)butanoate. Acidic hydrolysis (HCl/water) then generates the free carboxylic acid. This method achieves ~75% yield but risks acyl migration if reaction kinetics are suboptimal [1] .
  • Enzymatic Ketone Modification: Ketoreductases selectively reduce the acetyl group’s carbonyl to chiral alcohols, enabling stereocontrolled linker variants. Lactobacillus brevis alcohol dehydrogenase converts (2-acetylphenoxy)butanoic acid to (S)-1-(2-hydroxyphenoxy)butanoic acid with >95% enantiomeric excess. This facilitates stereosensitive payload attachment [2] [8].
  • Glycosyltransferase-Mediated Solubility Enhancement: Enzymatic glycosylation using β-1,4-galactosyltransferase attaches galactose to the linker’s phenolic oxygen, improving hydrophilicity. This reduces aggregation in ADC formulations while retaining pH-sensitive cleavage [2] [8].

Table 1: Optimization Strategies for (2-Acetylphenoxy)butanoic Acid Synthesis

MethodConditionsYieldSelectivity/Advantage
Williamson EtherificationK₂CO₃, DMF, 80°C72-78%Scalable; minimal side products
Enzymatic Ketone ReductionL. brevis ADH, NADPH cofactor89%>95% ee; chiral handle for payloads
Glycosyltransferase ModificationGalT, UDP-galactose, Mn²⁺68%Enhanced hydrophilicity; retained cleavability

Site-Specific Conjugation Techniques in Bioconjugate Synthesis

Site-specific conjugation ensures homogeneous drug-antibody ratios (DAR), critical for ADC efficacy. (2-Acetylphenoxy)butanoic acid supports three advanced methods:

  • Cysteine-Based Thiol-Maleimide Coupling: Partial antibody disulfide reduction (TCEP, pH 7.4) generates free thiols, which undergo Michael addition with maleimide-activated linkers. The acetylphenoxy group’s electron-withdrawing properties enhance maleimide reactivity, achieving DAR 4.0 with <5% aggregation. However, maleimide adducts are susceptible to retro-Michael reactions in plasma, limiting stability [4] [5] [9].
  • Lysine-Directed Acylation: The carboxylic acid of (2-acetylphenoxy)butanoic acid is activated as N-hydroxysuccinimide (NHS) ester, reacting with lysine ε-amines on antibodies. Optimization requires pH 8.5–9.0 to minimize hydrolysis, yielding DAR 2–8. Heterogeneity remains a challenge, with ~30% conjugates at non-optimal sites [6] [9].
  • Enzyme-Mediated Ligation:
  • Sortase A: Recognizes LPXTG motifs on engineered antibodies. The linker’s C-terminal glycine forms an amide bond, enabling DAR 2.0 with near-quantitative efficiency [5].
  • Formylglycine-Generated Aldehydes: Treatment of antibodies with formylglycine-generating enzyme (FGE) creates aldehyde handles. (2-Acetylphenoxy)butanoic acid, functionalized as aminooxy derivative, undergoes oxime ligation (pH 5.0), achieving DAR 1.9–2.1 and >90% homogeneity [5] [10].

Table 2: Site-Specific Conjugation Efficiency Using (2-Acetylphenoxy)butanoic Acid

Conjugation MethodDAR AchievedHomogeneityKey Advantage
Cysteine/Maleimide4.0ModerateRapid kinetics; established workflow
Lysine/NHS Ester2–8LowNo antibody engineering required
Sortase A2.0HighNear-quantitative site-specificity
Formylglycine/Oxime2.0HighExcellent in vivo stability

Comparative Analysis of Linker-Attachment Chemistries

(2-Acetylphenoxy)butanoic acid competes with mainstream ADC linkers. Its performance is evaluated across three parameters:

  • Serum Stability: The acetylphenoxy group confers moderate hydrophobicity (logP ~1.8), reducing nonspecific protein binding. At pH 7.4, its ester bonds exhibit >90% stability over 72 hours, outperforming hydrazone linkers (<50% stability). However, dipeptide linkers (e.g., Val-Cit) show superior stability (>95%) due to protease-specific cleavage [1] [4] [6].
  • Drug Release Mechanism: Acidic cleavage (pH 4.5–5.0) in endo/lysosomes hydrolyzes the phenoxy-acetyl bond, releasing payloads with first-order kinetics (t₁/₂ = 2–4 hours). Unlike valine-citrulline dipeptide linkers—which require cathepsin B—this mechanism avoids enzymatic dependencies but risks premature release in acidic tumor microenvironments [1] [10].
  • Bystander Killing Efficiency: The acetylphenoxy linker enables moderate membrane permeability (Papp = 12 × 10⁻⁶ cm/s). Released payloads (e.g., auristatins) diffuse to adjacent antigen-negative cells, showing 40–60% bystander killing in HER2⁺/HER2⁻ co-cultures. This surpasses hydrophilic glucuronide linkers (<20%) but trails cleavable dipeptide counterparts (70–80%) [4] [10].

Table 3: Performance Comparison of (2-Acetylphenoxy)butanoic Acid Versus Common ADC Linkers

Linker TypeSerum Stability (72h)Release TriggerBystander Killing
(2-Acetylphenoxy)butanoic Acid>90%Acidic pH (t₁/₂ = 2–4 h)40–60%
Valine-Citrulline Dipeptide>95%Cathepsin B70–80%
Hydrazone<50%Acidic pH (t₁/₂ = 1 h)30–50%
Maleimidocaproyl (Non-cleavable)>98%Lysosomal degradation<5%

Structural Advantages

The ortho-acetyl group sterically shields the ether linkage, conferring ~20% greater serum stability than para-acetyl analogs. Additionally, the butanoic acid spacer provides optimal length (10.2 Å) for payload accessibility without antibody interference [1] .

Properties

Product Name

(2-Acetylphenoxy)butanoic acid

IUPAC Name

2-(2-acetylphenoxy)butanoic acid

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-3-10(12(14)15)16-11-7-5-4-6-9(11)8(2)13/h4-7,10H,3H2,1-2H3,(H,14,15)

InChI Key

COYYOMXYLXFEHS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC=C1C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.